molecular formula C15H23N3O3 B2795699 Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate CAS No. 1260767-03-0

Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate

Cat. No.: B2795699
CAS No.: 1260767-03-0
M. Wt: 293.367
InChI Key: XWJWRNKYLWAKFG-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate is a chemical compound with the molecular formula C15H24N3O3 It is a derivative of pyridine and morpholine, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate typically involves the reaction of 4-methyl-2-pyridylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-methylpyridin-2-yl)carbamate
  • N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate

Uniqueness

Tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate is unique due to the presence of both the tert-butyl carbamate and morpholine groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl N-(4-methylpyridin-2-yl)-N-morpholin-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-12-5-6-16-13(11-12)18(14(19)21-15(2,3)4)17-7-9-20-10-8-17/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWRNKYLWAKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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